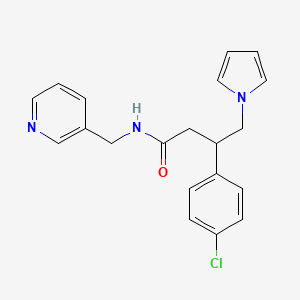![molecular formula C26H27N3OS2 B12161048 1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)ethan-1-one](/img/structure/B12161048.png)
1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2,5-二甲基-1-(4-甲基苯基)-1H-吡咯-3-基]-2-({5-甲基-8-硫杂-4,6-二氮杂三环[7400^{2,7}]十三碳-1(9),2,4,6-四烯-3-基}硫代)乙烷-1-酮是一种复杂的有机化合物,其独特结构包括吡咯环、硫杂二氮杂三环结构以及各种甲基和苯基。
准备方法
合成路线和反应条件
1-[2,5-二甲基-1-(4-甲基苯基)-1H-吡咯-3-基]-2-({5-甲基-8-硫杂-4,6-二氮杂三环[7.4.0.0^{2,7}]十三碳-1(9),2,4,6-四烯-3-基}硫代)乙烷-1-酮的合成通常涉及多步有机合成。该过程可能从通过Paal-Knorr合成制备吡咯环开始,然后通过Friedel-Crafts烷基化引入甲基和苯基。硫杂二氮杂三环结构可以单独合成,然后使用硫醇-烯反应在紫外光或自由基引发剂的作用下与吡咯衍生物偶联。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以最大限度地提高产量和纯度。这可能包括使用连续流动反应器进行Paal-Knorr合成和Friedel-Crafts烷基化步骤,以及使用高效液相色谱(HPLC)等高级纯化技术以确保最终产品符合要求的规格。
化学反应分析
反应类型
1-[2,5-二甲基-1-(4-甲基苯基)-1H-吡咯-3-基]-2-({5-甲基-8-硫杂-4,6-二氮杂三环[7.4.0.0^{2,7}]十三碳-1(9),2,4,6-四烯-3-基}硫代)乙烷-1-酮可以发生多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成相应的酮或羧酸。
还原: 使用氢化铝锂或硼氢化钠等试剂的还原反应可以将酮基转化为醇。
取代: 亲电或亲核取代反应可以将新的官能团引入分子,可能改变其性质和应用。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 干醚中的氢化铝锂。
取代: 使用N-溴代琥珀酰亚胺(NBS)的卤化或使用硝酸和硫酸的硝化。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羧酸,而还原可能产生醇。
科学研究应用
1-[2,5-二甲基-1-(4-甲基苯基)-1H-吡咯-3-基]-2-({5-甲基-8-硫杂-4,6-二氮杂三环[740
化学: 用作有机合成中的构件,以创建更复杂的分子。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 作为药物开发的先导化合物,特别是在靶向特定酶或受体方面进行探索。
工业: 用于开发具有独特电子或光学性能的新材料。
作用机制
1-[2,5-二甲基-1-(4-甲基苯基)-1H-吡咯-3-基]-2-({5-甲基-8-硫杂-4,6-二氮杂三环[7.4.0.0^{2,7}]十三碳-1(9),2,4,6-四烯-3-基}硫代)乙烷-1-酮的作用机制取决于其具体应用。在药物化学中,它可能与酶或受体等分子靶标相互作用,通过结合相互作用调节其活性。所涉及的途径可能包括抑制酶活性或激活受体介导的信号级联。
相似化合物的比较
类似化合物
1-(4-甲基苯基)-2,5-二甲基-1H-吡咯: 与吡咯和甲基苯基基团共享,但缺少硫杂二氮杂三环结构。
2,5-二甲基-1H-吡咯-3-羧酸: 包含具有甲基的吡咯环,但具有羧酸而不是复杂的硫杂二氮杂三环结构。
独特性
1-[2,5-二甲基-1-(4-甲基苯基)-1H-吡咯-3-基]-2-({5-甲基-8-硫杂-4,6-二氮杂三环[7.4.0.0^{2,7}]十三碳-1(9),2,4,6-四烯-3-基}硫代)乙烷-1-酮的独特之处在于它将吡咯环与硫杂二氮杂三环结构结合在一起,赋予其独特的化学和物理性质。这种独特性使它成为各种科学领域研究和开发的有价值的化合物。
属性
分子式 |
C26H27N3OS2 |
|---|---|
分子量 |
461.6 g/mol |
IUPAC 名称 |
1-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C26H27N3OS2/c1-15-9-11-19(12-10-15)29-16(2)13-21(17(29)3)22(30)14-31-25-24-20-7-5-6-8-23(20)32-26(24)28-18(4)27-25/h9-13H,5-8,14H2,1-4H3 |
InChI 键 |
NYIXCZYDLZFDEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC(=NC4=C3C5=C(S4)CCCC5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B12160983.png)
![2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160984.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B12161001.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161006.png)
![2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12161014.png)
![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12161017.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12161022.png)
![2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B12161027.png)
![6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12161028.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161031.png)
![5-bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12161033.png)
